Vildagliptin impurity F is a degradation product associated with the pharmaceutical compound vildagliptin, which is primarily used in the treatment of type 2 diabetes as a dipeptidyl peptidase-4 inhibitor. Understanding the characteristics and implications of this impurity is crucial for ensuring the safety and efficacy of vildagliptin formulations.
Vildagliptin impurity F arises during the synthesis and storage of vildagliptin, particularly under conditions that promote its degradation. The identification and characterization of this impurity are essential for maintaining quality control in pharmaceutical production.
Vildagliptin impurity F can be classified as a pharmaceutical impurity. Impurities in pharmaceuticals can originate from raw materials, synthesis processes, or degradation over time. This specific impurity is part of a broader category of related compounds that may affect the pharmacological profile and safety of the drug.
The synthesis of vildagliptin impurity F typically involves several chemical reactions starting from basic raw materials. Key methods include:
These methods are characterized by their mild reaction conditions and high operational feasibility, which are advantageous for pharmaceutical applications .
The synthetic route typically employs solvents such as methylene dichloride or tetrahydrofuran, along with catalysts like triethylamine or sodium carbonate to facilitate reactions. The purification process often involves column chromatography to isolate the desired impurity from by-products .
The molecular structure of vildagliptin impurity F can be represented as follows:
This structure includes a diketopiperazine moiety, which is significant for its biological activity and stability.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to confirm the identity and purity of vildagliptin impurity F. For instance, mass spectrometry may indicate a molecular ion peak corresponding to its molecular weight .
Vildagliptin impurity F can undergo various chemical reactions, including:
Forced degradation studies reveal that vildagliptin and its impurities can exhibit different stability profiles under various stress conditions (e.g., heat, light, pH changes). These studies help in understanding the behavior of impurities during storage and formulation development .
Relevant analytical data obtained through stability testing indicate that vildagliptin impurity F maintains its integrity under controlled storage conditions but may degrade when exposed to extreme environmental factors .
Vildagliptin impurity F serves several important roles in scientific research:
Controlled synthesis of Vildagliptin Impurity F (hexahydro-2-(3-hydroxytricyclo[3.3.1.1³,⁷dec-1-yl)pyrrolo[1,2-a]pyrazine-1,4-dione; C₁₇H₂₄N₂O₃) employs strategic intramolecular cyclization. A validated route involves reacting methyl (2S)-pyrrolidine-2-carboxylate with chloroacetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C, yielding (2S)-1-(chloroacetyl)pyrrolidine-2-carboxylate (Compound 1). Subsequent condensation with 3-amino-1-adamantanol in acetonitrile under reflux for 8–12 hours generates the intermediate (2S)-1-[2-[(3-hydroxyadamantan-1-yl)amino]acetyl]pyrrolidine-2-carboxylate (Compound 2). Alkaline hydrolysis using potassium carbonate in aqueous methanol (25°C, 4 hours) followed by acidification produces the free acid, which undergoes thermal cyclization at 110°C in xylene to form Impurity F [1] [4].
Table 1: Optimization of Impurity F Synthesis
Step | Reaction Conditions | Solvent System | Yield (%) |
---|---|---|---|
Intermediate 1 Synthesis | 0–5°C, 2 h, TEA base | Dichloromethane | 85–90 |
Intermediate 2 Condensation | Reflux, 10 h | Acetonitrile | 75–80 |
Acid Hydrolysis | 25°C, 4 h, K₂CO₃ | Methanol:H₂O (4:1) | 90–95 |
Cyclization to Impurity F | 110°C, 8 h | Xylene | 60–65 |
Purification integrates silica gel column chromatography (ethyl acetate/methanol, 9:1) or recrystallization from acetone/water mixtures, yielding high-purity (>98%) Impurity F as a white crystalline solid with a defined melting point of 184–186°C [4] [6].
Impurity F arises predominantly through hydrolytic degradation of Vildagliptin under acidic (1M HCl) or basic (1M NaOH) conditions at elevated temperatures (70°C). Kinetic studies reveal pseudo-first-order degradation, with rate constants (k) of 1.73 × 10⁻⁴ s⁻¹ (acidic) and 3.11 × 10⁻⁴ s⁻¹ (basic) at 23°C. The pathway initiates with nucleophilic attack on the cyanopyrrolidine moiety: acid-mediated nitrile hydrolysis yields the corresponding amide (Vildagliptin Impurity B), while base-catalyzed hydrolysis directly generates the carboxylic acid. Intramolecular amidation then occurs between the primary amino group of the adamantane unit and the carboxylate, forming the diketopiperazine (DKP) core of Impurity F [2] [7].
Table 2: Degradation Conditions Generating Impurity F
Stress Condition | Temperature | Time (h) | Impurity F Formation (%) | Key Degradants Co-formed |
---|---|---|---|---|
1M HCl | 70°C | 3.5 | 12–15% | Impurity B (amide), Impurity A (adamantane acid) |
1M NaOH | 70°C | 1.0 | 20–25% | Impurity B, Impurity D (methyl ester) |
3% H₂O₂ | 23°C | 3.0 | <0.1% | Adamantyl hydroxylation products |
Solid-State (Excipient Mix) | 40°C/75% RH | 30 days | 0.5–2.0% | Lactose adducts, Stearate complexes |
Excipient interactions accelerate degradation: lactose (Maillard reaction initiator), mannitol (dehydration products), and magnesium stearate (Lewis acid catalysis) in solid formulations increase Impurity F levels by 0.5–2.0% under accelerated storage conditions (40°C/75% RH, 30 days). Mid-IR spectroscopy confirms hydrogen bonding between Vildagliptin’s amide carbonyls and excipient hydroxyl groups, facilitating hydrolytic ring closure [2] [9].
Process-related impurities in Vildagliptin synthesis serve as direct precursors to Impurity F. The imine intermediate (2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile (Impurity E) is identified during the reaction of (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol. Impurity E is unstable in aqueous acetonitrile diluents (pH 6–8), undergoing hydrolysis of the cyano group to an amide, followed by intramolecular cyclization to Impurity F within 24 hours at 25°C [3] [5].
Isolation employs semi-preparative HPLC with a C18 column and phosphate buffer (pH 7.0)/acetonitrile gradients. Structural confirmation utilizes:
Process optimizations to suppress Impurity E/F include:
Alkaline conditions (pH >9.0) catalyze the cyclization of linear Vildagliptin degradants into Impurity F via nucleophilic acyl substitution. The mechanism involves:
Kinetic studies demonstrate second-order dependence on hydroxide concentration ([OH⁻]²), with activation energy (Ea) of 85 kJ/mol. Deuterium isotope experiments (D₂O/NaOD) show a kinetic isotope effect (kH/kD = 3.2), confirming deprotonation as the rate-limiting step. Computational models (DFT-B3LYP) reveal the transition state energy for DKP formation decreases from 120 kJ/mol (neutral) to 75 kJ/mol (alkaline) due to enhanced nucleophilicity [4] [8].
Schematic: Alkali-Catalyzed Diketopiperazine Formation
Linear Precursor: Adamantyl-NH−CH₂−C(=O)−N−[Pyrrolidine-2-CONH₂] │ OH⁻ → Adamantyl-N⁻−CH₂−C(=O)−N−[Pyrrolidine-2-CONH₂] ⤩ Tetrahedral Intermediate: Adamantyl-N−CH₂−C(−O⁻)(OH)−N−[Pyrrolidine-2-CONH₂] ⤩ Impurity F (DKP): Adamantyl-N−C(=O)−CH₂−N−[Pyrrolidine-2-C(O)−] (Fused Bicyclic System)
This mechanism dominates in lyophilized formulations where residual alkalinity (e.g., from stopper leaching) and moisture synergistically promote DKP formation [2] [7].
CAS No.: 30655-48-2
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.: